5-Bromo-3-ethyl-7-fluoro-1H-indole
Overview
Description
5-Bromo-3-ethyl-7-fluoro-1H-indole is a heterocyclic compound with the following chemical formula: C10H9BrFN . It belongs to the indole family, which is characterized by its benzopyrrole structure containing a benzenoid nucleus. The indole nucleus plays a crucial role in various natural products, synthetic drugs, and biological systems .
Synthesis Analysis
The synthesis of indole derivatives has attracted significant attention due to their diverse biological activities. Researchers have explored novel methods to construct indole scaffolds. While specific synthetic pathways for 5-Bromo-3-ethyl-7-fluoro-1H-indole were not explicitly mentioned in the retrieved information, it likely involves bromination and fluorination of an appropriate precursor. Further studies would be needed to elucidate the exact synthetic route .
Molecular Structure Analysis
The molecular structure of 5-Bromo-3-ethyl-7-fluoro-1H-indole consists of an indole ring with substituents at positions 3 (ethyl group), 5 (bromine), and 7 (fluorine). The presence of these functional groups significantly influences its biological properties .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Antitumor Activities
5-Bromo-1H-indole derivatives have been synthesized and evaluated for their antitumor activities. A study highlighted the synthesis of 3-substituted-5-fluoro-1,2-dihydro-3H-indol-2-ones, starting from 5-bromo-1H-indole, through several chemical reactions including cyanation, Vilsmeier-Haack reaction, hydrolysis, and condensation. These compounds were tested for their in vitro antitumor activities against HMEC cell lines, showing significant inhibitory activity. Specifically, compounds displayed better inhibitory activity against HMEC than the positive control, sunitinib, at the concentration of 10 μmol/L. Additional evaluations on various cell lines including SGC7901, A549, HL-60, SK-BR-3, and HCT116 revealed potent anti-proliferation activities, underscoring the potential of these derivatives in cancer therapy (Fan Houxing, 2009).
Crystal Structure Analysis
The crystal structure and Hirshfeld surface analysis of an indole derivative, specifically (6bR,14bR,15R,15aR)-ethyl 5-bromo-14b-phenyl-1,6b,8,9,14,14b,15,15a- octahydrochromeno [3′,4′:2,3] indolizino [8,7-b] indole-15-carboxylate, was studied to understand its molecular and crystalline properties. This analysis revealed hydrogen bond interactions and C–H⋅⋅⋅π interactions within the crystal, providing insights into the intermolecular interactions and molecular structure stability, which are vital for the design of pharmacologically active compounds (D. Geetha et al., 2017).
Antimicrobial and Antiproliferative Activities
Indole derivatives, including those related to 5-bromo-3-ethyl-7-fluoro-1H-indole, have been synthesized and assessed for their antimicrobial and antiproliferative activities. One study synthesized heterocycles from 4-/5-/6-/7-nitro/5-fluoro/chloro/bromoindole-2-carbohydrazides and evaluated them for antimicrobial, antiinflammatory, and antiproliferative activities. These compounds exhibited moderate to good antiproliferative activity, emphasizing the versatility of indole derivatives in developing therapeutic agents (B. Narayana et al., 2009).
properties
IUPAC Name |
5-bromo-3-ethyl-7-fluoro-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFN/c1-2-6-5-13-10-8(6)3-7(11)4-9(10)12/h3-5,13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRGYWSHKLDRAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC2=C1C=C(C=C2F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-ethyl-7-fluoro-1H-indole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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